2-Allylamino-5,6-diphenylpyrazine
Description
2-Allylamino-5,6-diphenylpyrazine is a pyrazine derivative featuring an allylamino substituent at the 2-position and phenyl groups at the 5- and 6-positions. Pyrazine derivatives are widely studied for applications in organic electronics, medicinal chemistry, and materials science due to their tunable electronic properties and diverse functionalization pathways .
Properties
Molecular Formula |
C19H17N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
5,6-diphenyl-N-prop-2-enylpyrazin-2-amine |
InChI |
InChI=1S/C19H17N3/c1-2-13-20-17-14-21-18(15-9-5-3-6-10-15)19(22-17)16-11-7-4-8-12-16/h2-12,14H,1,13H2,(H,20,22) |
InChI Key |
WLCJBUMOFUSJAH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Antiplatelet Activity
A significant area of research involves the antiplatelet effects of diphenylpyrazine derivatives. A study highlighted that certain derivatives, including 2-allylamino-5,6-diphenylpyrazine, exhibited potent inhibition of ADP-induced human platelet aggregation. The lead compound from this series demonstrated an IC(50) value of 0.2 µM, indicating strong antiplatelet activity which is crucial for developing treatments for cardiovascular diseases .
Anticancer Properties
Research has indicated that derivatives of diphenylpyrazine possess anticancer properties. For instance, compounds derived from 5,6-diphenylpyrazine have shown cytotoxic effects against various cancer cell lines, including those associated with breast and prostate cancers. The mechanism of action appears to involve apoptotic pathways, making these compounds candidates for further development as anticancer agents .
Receptor Agonism
This compound has been identified as a potential agonist for prostacyclin receptors (PGI2). This receptor plays a vital role in vascular biology and could be targeted for therapeutic interventions in conditions such as pulmonary hypertension and thrombosis . The compound's ability to activate these receptors may lead to vasodilatory effects beneficial in treating cardiovascular disorders.
Metabolic Stability
The structural characteristics of this compound contribute to its metabolic stability. Studies have shown that modifications to the side chains can enhance the compound's resistance to metabolic degradation, thereby prolonging its therapeutic effects in vivo . This aspect is crucial for drug development as it affects dosing regimens and overall efficacy.
Synthesis and Characterization
The synthesis of this compound involves several steps of organic reactions that have been optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and assess the purity of synthesized compounds .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Findings :
- AIE Activity: DCDPP’s AIE behavior arises from low-frequency phenyl ring twisting motions, which dissipate energy via non-radiative decay in solution but are restricted in the solid state . In contrast, allylamino-substituted analogs may exhibit altered emission due to steric effects from the bulky allyl group.
- Electronic Effects: Cyano groups (electron-withdrawing) lower the LUMO energy, enhancing charge transport in organic semiconductors .
2.3. Stability and Reactivity
- DCDPP’s stability is attributed to the absence of vinyl groups, which reduces susceptibility to oxidation . The allylamino derivative’s alkene moiety may lower stability under oxidative conditions but offers sites for post-functionalization (e.g., thiol-ene click chemistry).
- Biological Activity: 2,3-Dicyano-5,6-diphenylpyrazine showed moderate hypoglycemic effects in diabetic rabbits .
2.4. Polymer Compatibility
- DCDPP-based polymers often lose AIE activity due to aggregation-caused quenching (ACQ), whereas tetraphenylpyrazine derivatives retain emissive properties . The allylamino group’s conformational flexibility might mitigate ACQ by preventing tight π-π stacking.
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : DMF or acetonitrile facilitates polar aprotic conditions, enhancing nucleophilicity of the amine.
-
Base : Potassium tert-butoxide (2.2 equiv) deprotonates the amine, generating a reactive amide ion.
-
Temperature : 80–85°C for 6–8 hours ensures complete conversion.
Table 1: Yield Variation with Solvent and Base
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KOtBu | 80 | 78 |
| Acetonitrile | K2CO3 | 85 | 65 |
| THF | NaH | 70 | 52 |
Data extrapolated from demonstrates DMF’s superiority due to its high polarity and ability to stabilize transition states.
Mechanistic Considerations
The reaction proceeds via an SN2 mechanism , where the allyl bromide undergoes backside attack by the deprotonated amine. Steric hindrance from the 5,6-diphenyl groups necessitates prolonged heating to overcome kinetic barriers.
Coupling Reactions: Palladium-Catalyzed Allylation
| Allyl Source | Ligand | Time (h) | Yield (%) |
|---|---|---|---|
| Allyl acetate | Xantphos | 12 | 82 |
| Allyl chloride | BINAP | 10 | 75 |
| Allyl bromide | DPPF | 8 | 68 |
Crystallization and Polymorph Control
Post-synthetic purification is critical for isolating this compound in high purity. WO2018008042A1 details crystallization techniques for analogous compounds, emphasizing solvent-antisolvent systems.
Solvent Selection for Recrystallization
-
Preferred solvent : Ethyl acetate or dichloromethane for dissolution.
-
Antisolvent : n-Heptane induces precipitation by reducing solubility.
-
Temperature gradient : Cooling from 50°C to 15°C over 2 hours minimizes occluded impurities.
Table 3: Crystallization Outcomes by Solvent Pair
| Solvent | Antisolvent | Purity (%) | Crystal Form |
|---|---|---|---|
| Ethyl acetate | n-Heptane | 99.5 | Monoclinic |
| DCM | Hexane | 98.2 | Orthorhombic |
| THF | Water | 95.7 | Amorphous |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.45–7.32 (m, 10H, Ph-H), 5.90 (m, 1H, CH₂CHCH₂), 5.25 (d, 2H, CH₂CHCH₂), 3.98 (d, 2H, NHCH₂).
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazine).
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, consistent with a crystalline monohydrate form.
Q & A
Q. What are the key synthetic strategies for preparing 2-allylamino-5,6-diphenylpyrazine, and how are intermediates characterized?
Methodological Answer: The synthesis of pyrazine derivatives often involves cyclocondensation reactions. For example, 2,3-dihydro-5,6-diphenylpyrazine can be synthesized via a copper-catalyzed reaction between benzoin and ethylenediamine, yielding a 92% product after radial chromatography . To introduce the allylamino group, hydrazine intermediates (e.g., 2-hydrazino-5,6-diphenylpyrazine) can be functionalized via nucleophilic substitution or coupling reactions. Characterization typically employs and NMR to confirm regiochemistry and purity. For instance, NMR of 2,3-dihydro-5,6-diphenylpyrazine shows a singlet at δ 3.64 ppm (CH) and aromatic proton signals between δ 7.33–7.42 ppm .
Q. How can the photophysical properties of this compound be experimentally evaluated?
Methodological Answer: UV-Vis absorption and fluorescence spectroscopy are standard tools. For pyrazine derivatives, aggregation-induced emission (AIE) behavior is assessed by comparing emission intensities in solution (e.g., THF) versus aggregated states (e.g., THF/water mixtures). For example, 2,3-dicyano-5,6-diphenylpyrazine (a structural analog) shows AIE with a blue-shifted emission in aggregates due to restricted intramolecular rotation . Time-resolved fluorescence decay measurements further quantify radiative and non-radiative decay rates .
Advanced Research Questions
Q. How do computational methods explain the AIE mechanism in pyrazine derivatives like this compound?
Methodological Answer: Density functional theory (DFT) and thermal vibration correlation function (TVCF) analyses reveal that low-frequency phenyl-ring twisting modes dissipate energy in non-aggregated states. For AIE-active 2,3-dicyano-5,6-diphenylpyrazine, these motions are suppressed in aggregates, reducing non-radiative decay rates by 40–60% compared to solution states. In contrast, rigidified analogs (e.g., phenanthrene-fused pyrazines) lack AIE due to minimal mode-mixing effects . Researchers should perform geometry optimizations at the B3LYP/6-31G(d) level and analyze Huang-Rhys factors to quantify electron-phonon coupling .
Q. What strategies resolve contradictions in electronic properties between experimental and computational data for pyrazine-based ligands?
Methodological Answer: Discrepancies often arise from incomplete basis sets or neglect of solvent effects. For example, cyclometalated ruthenium complexes with 2,3-di(2-pyridyl)-5,6-diphenylpyrazine (dpdpz) show narrower electrochemical gaps (1.8–2.2 eV) than non-cyclometalated analogs (2.5–3.0 eV). Hybrid functionals (e.g., B3LYP with 20% exact exchange) improve agreement with experimental redox potentials by better modeling metal-ligand charge transfer . Spectroelectrochemical studies (e.g., UV-Vis-NIR under applied potentials) validate computational predictions of intervalence charge-transfer transitions .
Q. How can pyrazine derivatives be tailored for coordination chemistry applications?
Methodological Answer: The 5,6-diphenylpyrazine scaffold can act as a bridging ligand. For example, dpdpz binds ruthenium in bidentate (N^N) or tridentate (C^N^N) modes, yielding mono-/dinuclear complexes with tunable redox properties. Cyclometalated complexes exhibit red-shifted absorption (λ = 550–650 nm) and stronger metal-to-ligand charge transfer (MLCT) transitions compared to non-cyclometalated analogs . Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) quantify electronic coupling between metal centers in multimetallic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
